Fmoc-4-trifluoromethyl-L-homophenylalanine is a complex organic compound characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethyl group attached to the phenyl ring. This compound is of significant interest in various scientific fields due to its unique structural properties and potential applications in peptide synthesis and medicinal chemistry. The IUPAC name for this compound is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)phenyl]propanoic acid, with the molecular formula C25H20F3NO4 and a CAS number of 2137513-33-6 .
The synthesis of Fmoc-4-trifluoromethyl-L-homophenylalanine typically involves several key steps:
In industrial settings, these synthetic routes are scaled up, optimizing reaction conditions to ensure high yield and purity. Automated synthesis and purification systems may also be employed to enhance efficiency and consistency.
Fmoc-4-trifluoromethyl-L-homophenylalanine participates in various chemical reactions:
The mechanism of action for Fmoc-4-trifluoromethyl-L-homophenylalanine primarily revolves around its role as a building block in peptide synthesis. During synthesis, the Fmoc group protects the amino group from unwanted side reactions. Once deprotected, the free amino group can participate in peptide bond formation, allowing for incorporation into peptides and proteins.
Fmoc-4-trifluoromethyl-L-homophenylalanine has diverse applications:
Fmoc-4-trifluoromethyl-L-phenylalanine (Fmoc-Phe(4-CF₃)-OH) is engineered for seamless integration into Fmoc-based solid-phase peptide synthesis workflows. This non-proteinogenic amino acid derivative features the fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine, enabling repetitive deprotection under mild basic conditions (typically 20% piperidine in dimethylformamide) during chain elongation [5]. The trifluoromethyl group’s strong electron-withdrawing nature slightly reduces nucleophilicity at the α-carbon, necessitating optimized coupling times (≥ 45 minutes) to achieve >99% coupling efficiency per cycle [2]. Post-synthesis, global deprotection employs trifluoroacetic acid-based cocktails (e.g., TFA:thioanisole:water 95:3:2), where the trifluoromethyl group demonstrates exceptional stability under acidic cleavage conditions [1] [4].
Resin Compatibility and Loading ParametersRink amide MBHA and Wang resins are preferred for C-terminal amide/acid peptides, respectively, with standard loading capacities of 0.4–0.7 mmol/g. Elevated temperature (40–50°C) during coupling can mitigate steric hindrance from the bulky trifluoromethylphenyl group [5].
The trifluoromethyl moiety requires no protection during standard SPPS due to its chemical inertness toward Fmoc deprotection and coupling reagents [1] [4]. However, in peptides requiring post-assembly modifications (e.g., cyclization or bioconjugation), orthogonal protection of other functional groups becomes essential:
Table 1: Orthogonal Protection Scheme Compatibility
Functional Group | Protecting Group | Cleavage Conditions | Compatibility with CF₃ |
---|---|---|---|
α-Amine | Fmoc | Piperidine | Excellent |
Carboxyl (side chain) | OtBu | TFA | Excellent |
Amine (side chain) | Boc | TFA | Excellent |
Guanidino | Pbf | TFA | Excellent |
The trifluoromethyl group’s hydrophobicity (logP ≈ 3.2) necessitates solvent optimization to prevent aggregation during SPPS. Binary solvent systems combining N,N-dimethylformamide (DMF) with dichloromethane (DCM) (3:1 v/v) or N-methyl-2-pyrrolidone (NMP) enhance solvation of hydrophobic sequences [2] [5]. Coupling reagent screening reveals benzotriazole-based activators outperform carbodiimides:
Microwave-assisted SPPS (30W, 50°C) reduces coupling time to 5 minutes per residue while maintaining enantiopurity (>98% ee) [5].
Table 2: Coupling Reagent Performance with Fmoc-Phe(4-CF₃)-OH
Reagent System | Solvent | Coupling Time (min) | Yield (%) | Epimerization Risk |
---|---|---|---|---|
HATU/OxymaPure | DMF | 30 | >99.5 | Low (<0.5%) |
HBTU/HOBt | NMP | 45 | 98.7 | Moderate (1.2%) |
DIC/HOAt | DMF:DCM (3:1) | 25 | 99.1 | Low (<0.8%) |
PyBOP/DIEA | DMF | 40 | 97.3 | High (2.1%) |
Laboratory-Scale Synthesis (0.1–10 mmol): Manual SPPS employs batch reactors with syringe filtration, using 2–5 equivalents of Fmoc-Phe(4-CF₃)-OH and in-situ monitoring via ninhydrin/Kaiser tests. Typical cycles involve:
Industrial-Scale Production (>0.5 mol): Continuous flow reactors enable throughput enhancement with:
Peptide Dimerization Strategy: For therapeutic peptides containing multiple trifluoromethylphenylalanine residues, convergent synthesis links separately assembled fragments (e.g., via native chemical ligation) before final deprotection. This approach circumvents cumulative steric effects during linear assembly [2]. PEG-based precipitation isolates crude peptides at multi-kilogram scale with >95% recovery, avoiding costly chromatographic purification until final polishing .
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4